3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Description
The compound 3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative characterized by:
- A 2,3-dichlorophenyl methylidene substituent at C5, contributing to lipophilicity and steric bulk, which may influence receptor binding and pharmacokinetics.
Thiazolidinediones (TZDs) are known for their role in peroxisome proliferator-activated receptor gamma (PPARγ) agonism in diabetes treatment.
Properties
Molecular Formula |
C12H10Cl2N2O2S |
|---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-8-3-1-2-7(10(8)14)6-9-11(17)16(5-4-15)12(18)19-9/h1-3,6H,4-5,15H2 |
InChI Key |
NVMMJAJSGVJBGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=O)N(C(=O)S2)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the reaction of 2,3-dichlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Anticancer Activity
- Target Compound: Predicted activity via dichlorophenyl group’s electron-withdrawing effects, which enhance DNA interaction or kinase inhibition (e.g., CDK2). No explicit IC50 data available in evidence.
- Furan Analogue (): Exhibits cytotoxicity against MCF-7 breast cancer cells (IC50 = 42.30 µM) via CDK2 inhibition (docking score = 7.299 kcal/mol). The furan group may reduce toxicity compared to halogens .
- 4-Methoxybenzylidene Derivative (): No anticancer data reported, but methoxy groups often improve metabolic stability .
Anti-Inflammatory Activity
- Target Compound: The 2-aminoethyl group may modulate inflammatory pathways (e.g., COX-2 inhibition), but evidence is lacking.
Antiviral Activity
- Thienylmethylene Derivative (): Binds HIV-1 reverse transcriptase (RT) with interactions similar to nevirapine, suggesting competitive inhibition .
Structure-Activity Relationships (SAR)
C5 Substituents :
- Halogenated Aromatics (e.g., 2,3-dichlorophenyl): Increase lipophilicity and cytotoxicity but may elevate toxicity risks.
- Heterocycles (e.g., furan, thienyl): Balance potency and safety; furan derivatives show lower hemolysis .
- Methoxy Groups : Enhance metabolic stability and π-π stacking in crystal structures .
Diisopropylaminoethyl: Increases basicity, affecting pharmacokinetics and tissue distribution .
Pharmacological and Toxicological Profiles
Biological Activity
3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of approximately 317.19 g/mol, this compound is characterized by a thiazolidine ring structure that includes a methylidene group and a dichlorophenyl substituent. The unique structural features of this compound suggest significant interactions with biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is believed to involve interactions with specific enzymes or receptors. The presence of the dichlorophenyl group may enhance its binding affinity, influencing various biological pathways. Research indicates that the compound exhibits potential anti-cancer properties and other therapeutic effects.
Biological Activities
- Anticancer Activity : Studies have demonstrated that derivatives of thiazolidine compounds can exhibit significant anticancer effects. For instance, certain thiazolidinones induce apoptosis in cancer cell lines such as HeLa and A549 through both extrinsic and intrinsic signaling pathways . The compound's mechanism may involve the inhibition of cell proliferation and induction of cell death.
- Antimicrobial Activity : Research has shown that thiazolidine derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The incorporation of electron-withdrawing groups like halogens enhances these activities . In comparative studies, compounds similar to this compound have shown promising results against standard antibiotics.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Studies : In a study evaluating the cytotoxicity of thiazolidinones, several derivatives were tested on tumor cell lines, revealing varying IC50 values that suggest strong antiproliferative activity against cancer cells . Notably, one derivative exhibited lower IC50 values compared to standard chemotherapeutics.
- Antimicrobial Evaluation : A series of thiazolidine derivatives were synthesized and evaluated for their antimicrobial efficacy. Results indicated that compounds with halogen substitutions showed superior activity against tested microorganisms compared to controls .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that the biological activity of thiazolidine derivatives is significantly influenced by the nature of substituents on the phenyl ring. Electron-withdrawing groups like chlorine enhance antimicrobial activity due to increased electron deficiency on the aromatic system, facilitating interactions with microbial targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
